1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid
Overview
Description
1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate, which can undergo further chemical transformations to yield various benzimidazole derivatives . This demonstrates the versatility of benzimidazole chemistry in generating diverse molecular structures through different synthetic pathways.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be confirmed through techniques such as X-ray analysis. For example, the structure of a related compound, a 1,2,3,4-tetrahydro derivative of a pyrimido[1, 2-a]benzimidazole, was confirmed using this method . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, catalytic hydrogenation can lead to the reduction of double bonds and the formation of tetrahydro derivatives . Additionally, the reaction of benzimidazole derivatives with amines can result in the cleavage of the lactam group and the formation of monoamides . These reactions are important for modifying the chemical properties of the compound for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational ADME studies can predict these properties and assess the drug-likeness of the compounds. For example, a study on a series of benzimidazole derivatives bearing a pyrrole moiety showed that some compounds displayed promising anticancer activity and had good predicted oral bioavailability . These properties are essential for the development of new pharmaceuticals.
Scientific Research Applications
1. Accelerated Microdroplet Synthesis of Benzimidazoles
- Summary of Application: This research involves the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere .
- Methods of Application: The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .
- Results or Outcomes: The study provides evidence for an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides .
2. Antimicrobial Potential of Benzimidazole Derivatives
- Summary of Application: Benzimidazole derivatives have shown significant antimicrobial potential .
- Methods of Application: The study involves the synthesis of 2-substituted-1H-benzimidazole derivatives and their evaluation for antimicrobial activity against selected microbial species .
- Results or Outcomes: Certain compounds showed good antibacterial and antifungal activity .
3. Corrosion Inhibitors
- Summary of Application: Benzimidazole derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn), and alloys .
- Methods of Application: The compounds are added in small amounts to a corrosive solution, decreasing the rate of attack by the environment on metals .
- Results or Outcomes: Benzimidazoles have been found to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
4. Pharmacological Applications
- Summary of Application: Benzimidazole analogs have been found to be potent inhibitors of various enzymes and have therapeutic uses .
- Methods of Application: The study involves the synthesis of benzimidazole analogs and their evaluation for various therapeutic uses .
- Results or Outcomes: Benzimidazole analogs have been used as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .
5. Preparation of Other Compounds
- Summary of Application: 5-Benzimidazolecarboxylic acid has been used in the preparation of other compounds .
- Methods of Application: The compound is used as a starting material in the synthesis of other compounds, such as 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .
- Results or Outcomes: The resulting compounds have potential applications in various fields .
6. Drug-Specific Monoclonal Antibodies
- Summary of Application: Drug-specific monoclonal antibodies were produced against the very small drug hapten, 5-benzimidazolecarboxylic acid .
- Methods of Application: The compound is used as a starting material in the synthesis of other compounds, such as 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .
- Results or Outcomes: The resulting compounds have potential applications in various fields .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
properties
IUPAC Name |
1,2-dimethylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZQWRDUXNFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357136 | |
Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |
CAS RN |
90915-18-7 | |
Record name | 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90915-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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